N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide
Description
N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide is a compound that has garnered interest due to its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by a piperidine backbone, a sulfonamide group, a cyclopentyl ring, and a trifluoromethyl-thiazol substituent. Each of these functional groups contributes to its unique reactivity and application potential.
Properties
IUPAC Name |
N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2S2/c15-14(16,17)12-9-23-13(18-12)20-7-3-6-11(8-20)24(21,22)19-10-4-1-2-5-10/h9-11,19H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKRYUXXXLLNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCCN(C2)C3=NC(=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group, and finally the attachment of the cyclopentyl and trifluoromethyl-thiazol groups. Each step requires specific conditions, such as:
Piperidine ring formation: Typically done using a nucleophilic substitution reaction.
Sulfonamide introduction: Achieved through sulfonation using reagents like sulfonyl chloride.
Final assembly: A coupling reaction under controlled temperature and pressure to attach the trifluoromethyl-thiazol and cyclopentyl groups.
Industrial Production Methods: On an industrial scale, the synthesis might be streamlined using continuous flow chemistry to ensure efficiency and high yield. The process would involve automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form various oxidized derivatives.
Reduction: Reductive reactions can be performed to modify the sulfonamide group or other functional groups.
Substitution: The trifluoromethyl and thiazol rings are susceptible to nucleophilic substitution, allowing for modifications that change the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, often under anhydrous conditions.
Major Products Formed: The reactions produce various derivatives, each with altered chemical and physical properties, useful for further scientific research and practical applications.
Scientific Research Applications
The compound is used in numerous research domains:
Chemistry: As an intermediate in the synthesis of more complex molecules or for studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a bioactive agent.
Medicine: Exploring its potential as a pharmaceutical lead compound for new drug development.
Industry: Utilized in materials science for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide is multifaceted:
Molecular Targets: It interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biological pathways, such as signal transduction or metabolic pathways, depending on its structural modifications and binding affinity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N-cyclopentyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide is compared to similar compounds to highlight its uniqueness:
N-cyclohexyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide: Similar but with a cyclohexyl group instead of cyclopentyl, altering its physical and chemical properties.
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-sulfonamide: Lacks the cyclopentyl group, resulting in different biological activities and reactivity.
These comparisons underscore the distinctiveness of this compound in its reactivity and application potential.
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